molecular formula C4H8ClNO2 B009767 Azetidine-3-carboxylic acid hydrochloride CAS No. 102624-96-4

Azetidine-3-carboxylic acid hydrochloride

Cat. No.: B009767
CAS No.: 102624-96-4
M. Wt: 137.56 g/mol
InChI Key: RNIZUCJGSDJAOQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Azetidine-3-carboxylic acid hydrochloride is known to interact with various biomolecules. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . Simple substitution of the 1-, 2-, 4-, or 5-position resulted in a marked loss of affinity . This suggests that this compound may have a role in modulating the activity of certain enzymes and proteins.

Molecular Mechanism

Its reactivity is driven by a considerable ring strain, which could potentially be leveraged to trigger unique reactivity under appropriate reaction conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by carboxylation and hydrochloride salt formation. One common method includes the refluxing of azetidine derivatives in ethanol or methanol for extended periods . Another approach involves copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Properties

IUPAC Name

azetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIZUCJGSDJAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538625
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102624-96-4
Record name Azetidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 102624-96-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Azetidine-3-carboxylic acid hydrochloride
Reactant of Route 3
Azetidine-3-carboxylic acid hydrochloride
Reactant of Route 4
Azetidine-3-carboxylic acid hydrochloride
Reactant of Route 5
Azetidine-3-carboxylic acid hydrochloride
Reactant of Route 6
Azetidine-3-carboxylic acid hydrochloride

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